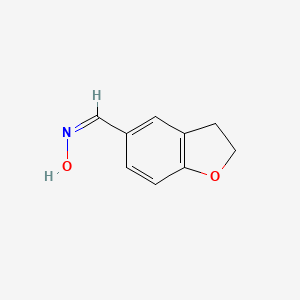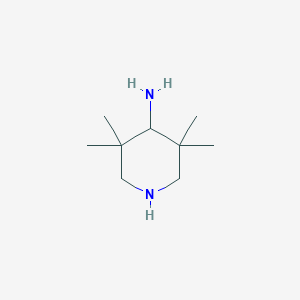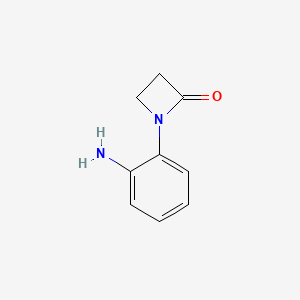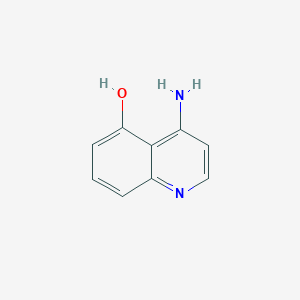
N2-Isopropylpyrazine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Isopropylpyrazine-2,5-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C7H12N4 It is a derivative of pyrazine, characterized by the presence of an isopropyl group attached to the nitrogen atom at the second position and amino groups at the second and fifth positions of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Isopropylpyrazine-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-diaminopyrazine with isopropyl halides in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
N2-Isopropylpyrazine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like potassium carbonate or sodium hydroxide in organic solvents.
Major Products
The major products formed from these reactions include oxidized pyrazine derivatives, reduced pyrazine derivatives, and various substituted pyrazine compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N2-Isopropylpyrazine-2,5-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N2-Isopropylpyrazine-2,5-diamine exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cell signaling pathways, leading to apoptosis or inhibition of cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Pyrazinediamine: A simpler analog without the isopropyl group, used in similar applications but with different properties.
N2-Methylpyrazine-2,5-diamine: Another derivative with a methyl group instead of an isopropyl group, exhibiting distinct chemical and biological activities.
Pyrrolopyrazine derivatives: Compounds with a fused pyrrole and pyrazine ring, known for their diverse biological activities.
Uniqueness
N2-Isopropylpyrazine-2,5-diamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
2-N-propan-2-ylpyrazine-2,5-diamine |
InChI |
InChI=1S/C7H12N4/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H2,8,9)(H,10,11) |
Clave InChI |
WSPXWPCSSUDECF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC=C(N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)




![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)





![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
